4-Chlorobenzyl methyl sulfone

Übersicht

Beschreibung

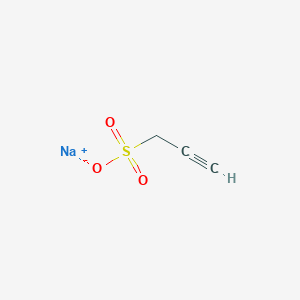

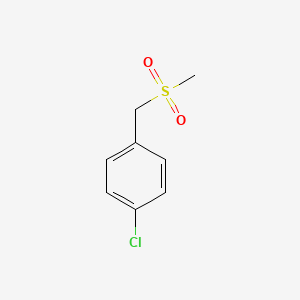

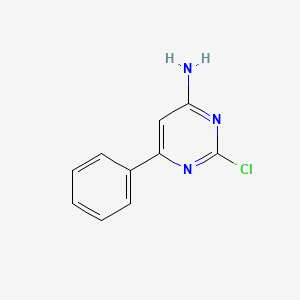

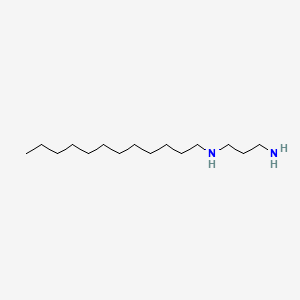

4-Chlorobenzyl methyl sulfone is a chemical compound that is part of a broader class of sulfone compounds known for their diverse biological activities and applications in various chemical reactions. The compound's structure includes a benzyl group attached to a sulfone group, with a chlorine atom substituted on the benzene ring. This structure is significant as it can influence the compound's reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of sulfone derivatives can be achieved through various methods. For instance, the synthesis of allyl 4-chlorophenyl sulfone involves base-mediated α-derivatization followed by cobalt-catalyzed allylic substitution, which allows for regioselective access to branched allylic substitution products . Another approach to synthesizing sulfone compounds is the oxidation of sulfur-containing derivatives, as seen in the chlorination and oxidation of tetrachloropyridine derivatives to yield corresponding sulfones .

Molecular Structure Analysis

The molecular structure of 4-chlorobenzyl methyl sulfone has been determined using X-ray diffraction, revealing that the closest molecules are in pairs oriented by their chlorine atoms, forming endless ribbons of paired associates . Additionally, computational investigations have been conducted to identify structural and reactive sites, including HOMO-LUMO, MEP, NBO, NPA, ELF, and LOL, which provide insights into the electronic environment of the molecule .

Chemical Reactions Analysis

Sulfone compounds participate in various chemical reactions. For example, the sulfonation of chlorobenzenes with sulfur trioxide in nitromethane results in arenesulfonic anhydride and diaryl sulfone, with the reaction proceeding via arenonium intermediates . Allyl sulfones, such as allyl 4-chlorophenyl sulfone, can undergo sequential transformations for the synthesis of complex molecules . Moreover, chloropropenyl sulfones can undergo dehydrochlorination to yield allenyl sulfones and alkaline hydrolysis to produce acetonyl sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorobenzyl methyl sulfone and related compounds are influenced by their molecular structure. The crystal and molecular structure analysis provides insights into the compound's solid-state properties . The compound's reactivity, as well as its electrophilic and nucleophilic attack sites, can be predicted through computational methods such as Mulliken and Fukui function analysis . Additionally, the compound's pharmacokinetic properties, including adsorption, distribution, metabolism, and excretion (ADME), have been studied to understand its potential as a drug candidate .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

4-Chlorobenzyl methyl sulfone has been studied for its crystal and molecular structure using X-ray diffraction. This research is vital for understanding the physical and chemical properties of the compound, which is key in various applications, especially in material science (Adamovich et al., 2017).

Electrolytes for High-Voltage Li-ion Batteries

Sulfone-based electrolytes, including derivatives like 4-chlorobenzyl methyl sulfone, have been explored for use in lithium-ion cells with high-voltage positive electrodes. These studies contribute to the development of high-energy density batteries, which are critical for applications like electric vehicles (Abouimrane, Belharouak, & Amine, 2009).

Proton Exchange Membranes in Fuel Cells

Research on sulfonated poly(ether sulfone)s, which may include 4-chlorobenzyl methyl sulfone derivatives, focuses on their application in fuel cells. These materials are used to create efficient proton-conducting membranes, a key component in fuel cell technology (Matsumoto, Higashihara, & Ueda, 2009).

Potential Pesticidal Activity

Derivatives of phenyl tribromomethyl sulfone, which can be synthesized from compounds like 4-chlorobenzyl methyl sulfone, have been investigated for their potential use as pesticides. This research contributes to the development of novel compounds with pesticidal properties (Borys, Korzyński, & Ochal, 2012).

Catalysis in Organic Synthesis

4-Chlorobenzyl methyl sulfone derivatives are also studied for their role in catalysis, particularly in the promotion of organic synthesis reactions. This application is crucial in the field of synthetic chemistry, where catalysts play a vital role in facilitating chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Synthesis of Proton Exchange Membranes

The compound is used in the synthesis of proton exchange membranes, particularly in applications involving aromatic polymer materials. These membranes have applications in various new energy fields, including electric vehicles and portable power equipment (Gao, Zhang, Zhong, & Daneshfar, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-chloro-4-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAHSDOLKYATFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974679 | |

| Record name | 1-Chloro-4-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzyl methyl sulfone | |

CAS RN |

5925-80-4 | |

| Record name | Sulfone, p-chlorobenzyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005925804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-[(methanesulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B3029152.png)

![Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-](/img/structure/B3029157.png)

![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)